3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride

Vue d'ensemble

Description

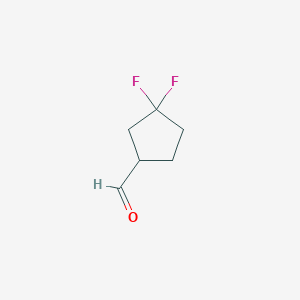

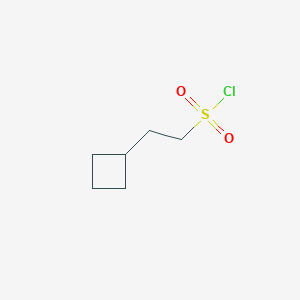

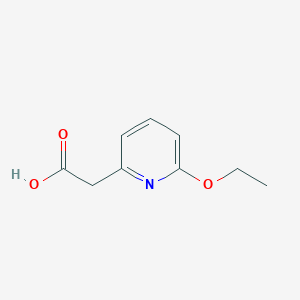

“3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1864059-37-9. It has a molecular formula of C10H12ClF2NO and a molecular weight of 235.66 g/mol. It is typically available in an off-white to pale yellow solid form .

Molecular Structure Analysis

The InChI code for “3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride” is 1S/C9H9F2NO.ClH/c10-6-1-2-9 (8 (11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride” is an off-white to pale yellow solid . It has a molecular weight of 235.66 g/mol. The compound should be stored at room temperature .Applications De Recherche Scientifique

Azetidine Derivatives in Drug Discovery

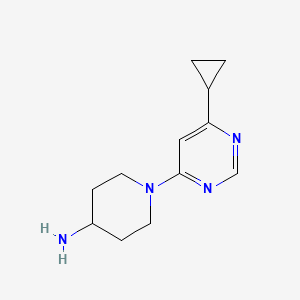

Azetidine derivatives are explored for their pharmacological potentials in various domains. For instance, azetidine and its compounds are pivotal in designing ligands for nicotinic acetylcholine receptors, which are essential for developing treatments for neurological conditions. The synthesis and evaluation of Schiff’s bases and 2-azetidinones, for example, have shown potential antidepressant and nootropic agents, illustrating azetidine's role in CNS-active drug development (Thomas et al., 2016).

Azetidine in Molecular Biology

Azetidine derivatives are also crucial in molecular biology research, particularly in studies involving DNA methylation. Compounds like 5-aza-2'-deoxycytidine (decitabine) serve as potent DNA methylation inhibitors, playing significant roles in cancer therapy by reactivating silenced genes through promoter demethylation. This highlights the utility of azetidine derivatives in epigenetic therapies and the potential for "3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride" to contribute to this field (Christman, 2002).

Azetidine and Chemical Synthesis

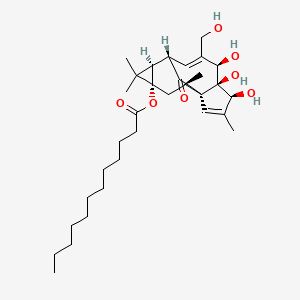

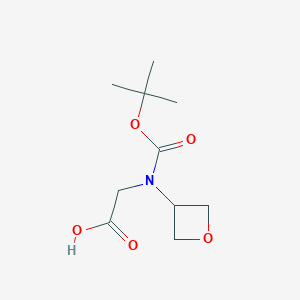

The chemistry of azetidine derivatives extends to the synthesis of complex molecules. For instance, azetidines are used in the synthesis of polyhydroxylated compounds, showcasing their versatility in creating structurally diverse and biologically relevant molecules. This demonstrates the importance of azetidine derivatives in synthetic organic chemistry and their potential applications in drug synthesis and design (Lawande et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+351+338, and P302+352, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to rinse cautiously with water for several minutes if in eyes, and to wash with plenty of soap and water if on skin .

Propriétés

IUPAC Name |

3-[(2,4-difluorophenoxy)methyl]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO.ClH/c11-8-1-2-10(9(12)3-8)14-6-7-4-13-5-7;/h1-3,7,13H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMLPARAFJXHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530773.png)

![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)

![3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1530779.png)